An In-depth Technical Guide to (4-Ethoxy-3-nitrophenyl)methanol: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to (4-Ethoxy-3-nitrophenyl)methanol: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Ethoxy-3-nitrophenyl)methanol, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will explore a proposed synthetic route, detail expected physicochemical properties, and outline protocols for its characterization. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and application of this and similar nitroaromatic compounds.
Introduction: The Significance of Substituted Nitrophenylmethanols
Substituted nitrophenylmethanols are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic alcohol moiety. This functionality allows for a diverse range of chemical transformations, including reduction of the nitro group to an amine, oxidation of the alcohol to an aldehyde or carboxylic acid, and various nucleophilic substitution reactions. These transformations are pivotal in the construction of pharmacologically active agents, functional materials, and other high-value chemical entities.
The compound of interest, (4-Ethoxy-3-nitrophenyl)methanol, combines the structural features of a nitro-substituted benzene ring with an ethoxy group, which can influence the molecule's solubility, lipophilicity, and metabolic stability. Understanding its physicochemical properties is therefore crucial for its effective utilization in research and development.
Chemical Identity and Structure
The structural representation of (4-Ethoxy-3-nitrophenyl)methanol is fundamental to understanding its chemical behavior.
Figure 1: Chemical Structure of (4-Ethoxy-3-nitrophenyl)methanol.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | (4-Ethoxy-3-nitrophenyl)methanol | IUPAC Nomenclature |
| Synonyms | 4-Ethoxy-3-nitrobenzyl alcohol | - |
| Molecular Formula | C₉H₁₁NO₄ | Calculated |
| Molecular Weight | 197.19 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.0 | Estimation based on analogs |
| Predicted pKa | ~14 (hydroxyl proton) | Estimation based on analogs |
| CAS Number | Not assigned | Database Search |
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, including "4-Methoxy-3-nitrobenzyl alcohol" (CAS 41870-24-0), "3-Methoxy-4-nitrobenzyl alcohol" (CAS 80866-88-2)[1], and "4-Ethoxy-3-methoxybenzyl alcohol" (CAS 61813-58-9)[2][3].
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Pale yellow solid | Nitroaromatic compounds are often colored. Analogs are solids at room temperature. |
| Melting Point | 70 - 90 °C | "4-Methoxy-3-nitrobenzyl alcohol" has a melting point of 68-71 °C. The ethoxy group may slightly alter the crystal lattice energy. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling points are expected for aromatic alcohols with polar functional groups. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | The ethoxy and hydroxyl groups will confer some polarity, but the aromatic ring and nitro group will favor solubility in organic solvents. |
Proposed Synthesis Pathway
A plausible synthetic route to (4-Ethoxy-3-nitrophenyl)methanol involves a two-step process starting from the commercially available 4-ethoxybenzaldehyde. This strategy is based on established methodologies for the nitration of activated aromatic rings followed by the reduction of an aldehyde.[4]
Figure 2: Proposed synthesis of (4-Ethoxy-3-nitrophenyl)methanol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 4-Ethoxybenzaldehyde
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Causality: The ethoxy group is an ortho-, para-director. Due to steric hindrance from the aldehyde group, nitration is expected to occur predominantly at the 3-position. A mixture of nitric and sulfuric acids is a standard and effective nitrating agent.
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Protocol:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 4-ethoxybenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 4-ethoxybenzaldehyde over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
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Recrystallize the crude product from ethanol to obtain pure 4-ethoxy-3-nitrobenzaldehyde.
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Step 2: Reduction of 4-Ethoxy-3-nitrobenzaldehyde
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Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group under these conditions. Methanol serves as a suitable solvent.
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Protocol:
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Dissolve 4-ethoxy-3-nitrobenzaldehyde in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent under reduced pressure to yield the crude (4-Ethoxy-3-nitrophenyl)methanol.
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Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
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Analytical Characterization
The identity and purity of the synthesized (4-Ethoxy-3-nitrophenyl)methanol should be confirmed by standard analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the ethoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Rationale |
| CH₃ (ethoxy) | ~1.4 (t, 3H) | ~15 | Typical chemical shift for a methyl group in an ethoxy substituent. |
| CH₂ (ethoxy) | ~4.1 (q, 2H) | ~65 | Typical chemical shift for a methylene group in an ethoxy substituent. |
| CH₂ (benzylic) | ~4.7 (s, 2H) | ~64 | The benzylic protons will be deshielded by the adjacent aromatic ring and hydroxyl group. |
| OH | Variable (broad s, 1H) | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
| Aromatic H | 7.0 - 8.0 (m, 3H) | 110 - 155 | The aromatic protons will be in a complex splitting pattern due to their substitution pattern and the influence of the nitro and ethoxy groups. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |
| C-H (aromatic) | 3000-3100 (medium) | Stretching vibrations of the aromatic C-H bonds. |
| C-H (aliphatic) | 2850-3000 (medium) | Stretching vibrations of the aliphatic C-H bonds in the ethoxy group. |
| N-O (nitro) | 1500-1550 (strong) and 1330-1370 (strong) | Asymmetric and symmetric stretching vibrations of the nitro group. |
| C-O (alcohol) | 1000-1260 (strong) | Stretching vibration of the C-O bond of the primary alcohol. |
| C-O (ether) | 1000-1300 (strong) | Stretching vibration of the C-O bond of the ethoxy group. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a recommended method for determining the purity of the final compound.
Figure 3: General workflow for HPLC purity analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Ethoxy-3-nitrophenyl)methanol is not available, general precautions for handling nitroaromatic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Ethoxy-3-nitrophenyl)methanol is a potentially valuable building block in organic synthesis. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The information presented herein, derived from the analysis of closely related and well-documented compounds, offers a solid foundation for researchers to synthesize and explore the applications of this molecule. As with any new compound, careful experimental work is necessary to validate these predictions and fully elucidate its chemical behavior.
References
- Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(8), 1-1.
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PubChem. 4-Ethoxy-3-methoxybenzyl alcohol. [Link]
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Cheméo. Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41833-13-0). [Link]
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NIST. 4-Hydroxy-3-nitrobenzyl alcohol. [Link]
